1,3-Bis(3,4-difluorophenyl)propan-1-amine;hydrochloride
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Overview
Description
1,3-Bis(3,4-difluorophenyl)propan-1-amine hydrochloride is a chemical compound with the CAS Number: 2344678-78-8 . It has a molecular weight of 319.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H13F4N.ClH/c16-11-4-1-9 (7-13 (11)18)2-6-15 (20)10-3-5-12 (17)14 (19)8-10;/h1,3-5,7-8,15H,2,6,20H2;1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 319.73 . For more detailed physical and chemical properties, it would be best to refer to a trusted chemical database.Scientific Research Applications
Fluorinated Polyimides and Polyethers
Researchers have developed various fluorinated polyimides and polyethers utilizing diamine monomers similar to 1,3-Bis(3,4-difluorophenyl)propan-1-amine hydrochloride. These materials exhibit remarkable properties such as low moisture absorption, low dielectric constants, good thermal stability, and optical transparency. For instance, a study by Sheng et al. (2011) synthesized novel fluorinated polyimides with low dielectric constants and high thermal stability, demonstrating their potential for electronic and optical applications (Sheng et al., 2011). Similarly, research by Yin et al. (2005) introduced new fluorine-containing polyimides derived from a novel fluorinated aromatic diamine, offering insights into the synthesis and characteristics of materials suitable for high-performance applications (Yin et al., 2005).
Optical and Dielectric Properties
The incorporation of fluorinated groups in polymers, as in the case of compounds related to 1,3-Bis(3,4-difluorophenyl)propan-1-amine hydrochloride, significantly influences their optical and dielectric properties. Research by Zhang et al. (2010) on organosoluble and optically transparent novel polyimides showcases the impact of structural modifications on lowering the dielectric constant and enhancing thermal stability, making these materials suitable for advanced electronic devices (Zhang et al., 2010).
Corrosion Inhibition
In the field of corrosion science, compounds with similar frameworks to 1,3-Bis(3,4-difluorophenyl)propan-1-amine hydrochloride have been explored for their potential as corrosion inhibitors. Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies to evaluate the inhibition performance of specific thiazole and thiadiazole derivatives against iron corrosion, providing a basis for developing effective corrosion inhibitors (Kaya et al., 2016).
Fuel-Cell Applications
Bae et al. (2009) synthesized sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups for fuel-cell applications, demonstrating the importance of fluorinated groups in enhancing proton conductivity and mechanical properties, thus offering a promising material for fuel-cell membranes (Bae et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1,3-bis(3,4-difluorophenyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F4N.ClH/c16-11-4-1-9(7-13(11)18)2-6-15(20)10-3-5-12(17)14(19)8-10;/h1,3-5,7-8,15H,2,6,20H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIWQHFZBHYTNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(C2=CC(=C(C=C2)F)F)N)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(3,4-difluorophenyl)propan-1-amine;hydrochloride |
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